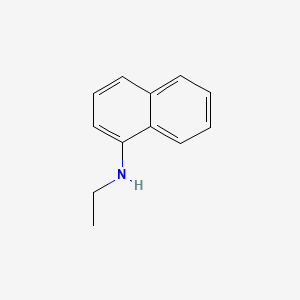

N-Ethyl-1-naphthylamine

Overview

Description

N-Ethyl-1-naphthylamine (CAS: 118-44-5; molecular formula: C₁₂H₁₃N) is an aromatic amine derivative featuring an ethyl group attached to the amino nitrogen of 1-naphthylamine. It is a structural analog of naphthylamine isomers and related aryl amines. This compound is primarily utilized as a biochemical intermediate in organic synthesis and analytical chemistry, particularly in detecting diazonium cations via azo-coupling reactions . Its hydrochloride form (CAS: 36101-15-2; C₁₂H₁₄ClN) is also documented, with applications in specialized syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-1-naphthylamine can be synthesized through the alkylation of 1-naphthylamine with ethyl halides under basic conditions. The reaction typically involves the use of ethyl bromide or ethyl chloride in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction .

Industrial Production Methods

In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-naphthylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it to N-ethyl-1,2,3,4-tetrahydronaphthylamine.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nitration typically involves a mixture of concentrated nitric acid and sulfuric acid, while sulfonation uses concentrated sulfuric acid.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: N-ethyl-1,2,3,4-tetrahydronaphthylamine

Substitution: Nitro and sulfonic acid derivatives

Scientific Research Applications

Bioremediation Applications

Recent studies have highlighted the potential of N-Ethyl-1-naphthylamine in bioremediation processes. Specifically, research has shown that certain bacterial strains can degrade 1-naphthylamine and its derivatives, including this compound, through enzymatic pathways. For instance, a study identified a dioxygenase system responsible for the initial degradation steps of 1-naphthylamine, which can be leveraged to clean up contaminated environments .

Case Study: Enzymatic Degradation Pathway

- Organism : Pseudomonas sp. strain JS3066

- Mechanism : The enzyme NpaA1 catalyzes the conversion of this compound to γ-glutamylated products, which are further oxidized to form 1,2-dihydroxynaphthalene. This process illustrates the compound's potential for environmental remediation by breaking down harmful naphthylamine derivatives .

Chemical Synthesis

This compound serves as a valuable intermediate in various chemical syntheses. Its structure allows for participation in diverse chemical reactions, particularly in the synthesis of dyes and agrochemicals.

Synthesis of Dyes and Pigments

- This compound is utilized in the production of azo dyes, which are widely used in textiles and printing industries due to their vibrant colors and stability.

- The compound's reactivity can be harnessed to create complex organic molecules through coupling reactions.

Toxicological Studies and Safety Considerations

While this compound has useful applications, it is essential to consider its toxicity profile. Studies indicate that compounds related to naphthylamines exhibit harmful effects on human health and aquatic life. For example, exposure to naphthylamines has been linked to carcinogenic effects in laboratory animals .

The potential applications of this compound warrant further investigation into its biochemical properties and environmental impact. Future research should focus on:

- Developing more efficient bioremediation strategies utilizing this compound.

- Exploring its role as an intermediate in novel chemical synthesis pathways.

- Assessing long-term environmental effects and human health implications associated with its use.

Mechanism of Action

The mechanism of action of N-Ethyl-1-naphthylamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a ligand in coordination chemistry. The pathways involved include the formation of covalent bonds with electrophilic centers and the stabilization of transition states in catalytic processes .

Comparison with Similar Compounds

The chemical and biological properties of N-Ethyl-1-naphthylamine are influenced by its substituents (ethyl group) and the position of the amino group on the naphthalene ring. Below is a comparative analysis with structurally or functionally related compounds:

Positional Isomers: 1- vs. 2-Naphthylamine Derivatives

N-Hydroxy-1-naphthylamine vs. N-Hydroxy-2-naphthylamine

- Reactivity and Carcinogenicity: N-Hydroxy-1-naphthylamine forms covalent adducts with DNA, RNA, and proteins under acidic conditions, generating mutagenic arylnitrenium ions. It induces a 100% sarcoma incidence in rats at subcutaneous injection sites . N-Hydroxy-2-naphthylamine exhibits significantly lower macromolecular binding (<10% of the 1-isomer) and only 7% tumor incidence under similar conditions . Key Difference: The 1-isomer’s planar structure facilitates intercalation with DNA, enhancing carcinogenicity, while steric hindrance in the 2-isomer reduces reactivity .

N-Phenyl-1-naphthylamine (PANA) vs. N-Phenyl-2-naphthylamine (PBNA)

- Carcinogenic Potency: Both PANA and PBNA (rubber additives) induce renal hemangiosarcomas in mice, but PANA shows a stronger tendency toward hemangiosarcoma formation. Nephrectomy enhances tumorigenicity in both . Mechanistic Insight: Metabolic activation pathways (e.g., dephenylation) are shared, but structural differences in the naphthyl group influence target organ specificity .

Substituent Variation: Ethyl vs. Methyl vs. Acetyl Groups

N,N-Dimethyl-1-naphthylamine (CAS: 86-56-6)

- Structure: Features two methyl groups on the amino nitrogen.

- Applications: Used in corrosion inhibitors and laboratory syntheses. Unlike this compound, it lacks documented carcinogenicity but shares similar reactivity in azo-coupling reactions .

N-Acetyl-1-naphthylamine

- Synthesis : Prepared via acetylation of α-naphthylamine, yielding a white solid (mp: 156–158°C).

- Role: Non-carcinogenic and used as a corrosion inhibitor. The acetyl group reduces amine reactivity, making it less genotoxic than ethyl or hydroxy derivatives .

Functional Analogues: Azo Compounds and Glycosylamines

4-Cl-BANEN and 4-Cl-2-HO-BANEN

- Structure : Azo derivatives containing this compound moieties.

- Metabolism : These compounds undergo metabolic activation to form electrophilic intermediates, similar to N-hydroxy arylamines, but their mutagenicity depends on substituent patterns .

N-Nitrosoglycosylamines

- Mutagenicity : Hydrolyze to diazonium cations, detected via azo-coupling with this compound. Their activity depends on free hydroxyl groups in the sugar moiety, unlike direct-acting ethyl derivatives .

Data Tables

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not reported | Organic solvents | 171.24 |

| N-Acetyl-1-naphthylamine | 156–158 | Methanol, CH₂Cl₂ | 199.22 |

| N-Hydroxy-1-naphthylamine | - | Aqueous acidic media | 159.19 |

Key Research Findings

Carcinogenicity Mechanisms: N-Hydroxy-1-naphthylamine’s arylnitrenium ions bind preferentially to guanine residues in DNA, forming promutagenic lesions (e.g., N-(deoxyguanosin-O⁶-yl)-1-naphthylamine) . Ethyl derivatives like this compound lack direct carcinogenicity but participate in mutagenic pathways as intermediates .

Structural Determinants of Reactivity: Positional Isomerism: 1-Naphthylamine derivatives exhibit higher DNA binding than 2-isomers due to better planar alignment with nucleic acids . Substituent Effects: Bulky groups (e.g., phenyl in PANA) enhance metabolic activation, while acetyl groups reduce genotoxicity .

Analytical Applications :

- This compound is critical in spectrophotometric detection of diazonium cations, underscoring its role in studying nitroso compound mutagenicity .

Biological Activity

N-Ethyl-1-naphthylamine (C12H13N) is an organic compound that has garnered attention in various fields, particularly in toxicology and environmental science. This article delves into the biological activities associated with this compound, highlighting its genotoxicity, potential carcinogenic effects, and its role in biodegradation pathways.

Chemical Structure and Properties

This compound is derived from naphthalene and is characterized by the presence of an ethyl group attached to the nitrogen of the aniline structure. Its molecular formula is C12H13N, and it has a molecular weight of approximately 173.24 g/mol. The compound is often used as an intermediate in the synthesis of dyes, rubber chemicals, and pharmaceuticals.

Genotoxicity and Carcinogenic Potential

Research indicates that this compound exhibits genotoxic effects . In vitro studies have shown that it can induce DNA damage in human cells, raising concerns about its potential carcinogenicity. The International Agency for Research on Cancer (IARC) has classified related compounds such as 1-naphthylamine as possibly carcinogenic to humans (Group 2B) based on sufficient evidence of carcinogenicity in animals but limited evidence in humans .

A detailed study involving repeated oral administration in Sprague Dawley rats revealed that this compound could lead to significant adverse effects, including tumor formation in various tissues . The following table summarizes key findings related to its genotoxicity:

| Study | Effect Observed | Dose | Outcome |

|---|---|---|---|

| Weisburger et al., 1978 | Tumor formation in spleen | High-dose: 3750 mg/kg | Significant tumor incidence |

| J-Stage Study | DNA damage in human cells | Varies | Induced genotoxicity |

| IARC Evaluation | Possible carcinogenic effects | N/A | Group 2B classification |

Biodegradation Pathways

Recent studies have uncovered the biodegradation pathway of naphthylamines, including this compound. The enzyme NpaA1 plays a crucial role in this process by catalyzing the conversion of this compound through a series of reactions leading to the formation of γ-glutamylated intermediates . This pathway is essential for bioremediation efforts targeting naphthylamine-contaminated environments.

Enzymatic Activity

The enzymatic activity of NpaA1 is notable for its broad substrate specificity. It can catalyze not only this compound but also various anilines and other naphthylamine derivatives. The following table outlines the substrate specificity of NpaA1:

| Substrate | Conversion Rate (U/mg) |

|---|---|

| This compound | High |

| 2-Naphthylamine | Moderate |

| Aniline | Low |

| 3,4-Dichloroaniline | Low |

Case Studies

Several case studies have documented the biological effects and environmental implications of this compound:

- Environmental Impact : A study conducted on soil samples contaminated with naphthylamines showed that specific bacterial strains could effectively degrade these compounds, including this compound, thereby reducing their toxicity .

- Toxicological Assessment : In a controlled laboratory setting, rats exposed to varying doses of this compound exhibited dose-dependent toxicity, with higher doses correlating with increased liver and kidney damage .

- Bioremediation Studies : Research focused on utilizing engineered bacteria capable of degrading naphthalene derivatives has shown promise for cleaning up contaminated sites, emphasizing the importance of understanding the biological activity of compounds like this compound .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing N-Ethyl-1-naphthylamine, and how should researchers interpret key spectral data?

this compound can be characterized using 13C NMR, IR spectroscopy, and HRMS . For example, in a related naphthylamine derivative (4-ethyl-N,N-dimethylnaphthalen-1-amine), 13C NMR peaks were observed at δ 45.4 (CH2), 43.3 (CH3), and aromatic carbons between δ 113.7–142.2 . IR spectroscopy typically shows C-N stretching vibrations near 1287–1510 cm⁻¹ and aromatic C-H stretches at ~3064 cm⁻¹ . HRMS (ESI) provides precise molecular weight confirmation (e.g., calculated [M+H]+: 361.2280) . Researchers should cross-validate data with computational simulations or reference databases like NIST Chemistry WebBook for thermodynamic properties (e.g., ΔfH°gas) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as hazardous (CAS 118-44-5; EC 204-250-3) . Key protocols include:

- Use of PPE: Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation: Work in fume hoods to avoid inhalation .

- Waste disposal: Segregate waste and use certified disposal services .

- Emergency measures: Immediate decontamination for spills and access to safety showers .

Q. What are the common synthetic routes for this compound, and what are their limitations?

A validated method involves palladium-catalyzed C-H amination using 1-chloromethyl naphthalene and dimethylamine sources (e.g., DMF). This yields derivatives like 4-ethyl-N,N-dimethylnaphthalen-1-amine with >90% efficiency under optimized conditions (e.g., 100°C, 12h) . Limitations include sensitivity to steric hindrance and the need for inert atmospheres. Alternative routes (e.g., nucleophilic substitution) may suffer from lower regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in properties like ΔfH°gas or entropy (ΔrS°) may arise from differences in experimental conditions (e.g., purity, solvent effects). To address this:

- Cross-reference data from NIST Standard Reference Database 69 .

- Validate using computational methods (e.g., Gaussian calculations for enthalpy/entropy).

- Replicate experiments under standardized conditions (e.g., 298 K, 1 atm) .

Q. What advanced catalytic strategies improve the enantioselective synthesis of chiral naphthylamine derivatives?

Chiral resolution of compounds like R-(+)-1-(1-naphthyl)ethylamine (CAS 3886-70-2) requires:

- Chiral ligands : Use of (R)-BINAP or phosphine ligands in asymmetric catalysis .

- Enzymatic resolution : Lipases for kinetic resolution of racemic mixtures .

- HPLC with chiral columns : Polysaccharide-based columns (e.g., Chiralpak®) for enantiomer separation .

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

The naphthyl group’s electron-rich aromatic system enhances nucleophilicity at the amine, facilitating Pd-catalyzed C-N coupling. Steric hindrance from the ethyl group can reduce yields in bulky substrates. Strategies include:

- Optimizing catalyst systems : Pd(OAc)₂ with Xantphos ligands improves turnover .

- Temperature modulation : Higher temps (e.g., 120°C) mitigate steric effects but risk decomposition .

Q. Methodological Considerations

Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

- Control variables : Document reaction time, temperature, and catalyst loading precisely .

- Analytical validation : Use triplicate NMR/HRMS runs to confirm purity .

- Reference standards : Compare against commercially available chiral amines (e.g., Thermo Scientific’s R-(+)-1-(1-naphthyl)ethylamine) .

Q. How should researchers approach conflicting data on reaction yields in published protocols?

- Meta-analysis : Systematically review literature to identify trends (e.g., higher yields with Pd vs. Cu catalysts) .

- Sensitivity testing : Vary parameters (e.g., solvent polarity, base strength) to isolate critical factors .

- Collaborative verification : Share protocols with independent labs to validate reproducibility .

Properties

IUPAC Name |

N-ethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFFXYVOTKKBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059473 | |

| Record name | 1-Naphthalenamine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-44-5 | |

| Record name | N-Ethyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-1-naphthalenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(1-naphthyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-1-NAPHTHALENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5859QV29X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.